2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 842140-31-2
VCID: VC1992627
InChI: InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
SMILES: CC1=C(C=CC(=C1)CC(=C)Br)Cl
Molecular Formula: C10H10BrCl
Molecular Weight: 245.54 g/mol

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene

CAS No.: 842140-31-2

Cat. No.: VC1992627

Molecular Formula: C10H10BrCl

Molecular Weight: 245.54 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene - 842140-31-2

Specification

CAS No. 842140-31-2
Molecular Formula C10H10BrCl
Molecular Weight 245.54 g/mol
IUPAC Name 4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene
Standard InChI InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Standard InChI Key TUSNQPVRYWLEII-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CC(=C)Br)Cl
Canonical SMILES CC1=C(C=CC(=C1)CC(=C)Br)Cl

Introduction

Physical and Chemical Properties

Structural Information and Identifiers

The compound features a distinct halogenated structure that contributes to its chemical behavior and applications. The following table summarizes its key identifiers:

PropertyValue
CAS Number842140-31-2
Molecular FormulaC₁₀H₁₀BrCl
Molecular Weight245.54 g/mol
IUPAC Name4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene
InChIInChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
InChI KeyTUSNQPVRYWLEII-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)CC(=C)Br)Cl

Chemical Reactivity

The compound's chemical behavior is primarily dictated by its functional groups:

  • The terminal bromoalkene moiety serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions

  • The aromatic ring with chlorine and methyl substituents influences the electronic properties and reactivity patterns

  • The presence of halogen atoms enhances the compound's stability while also providing sites for further chemical transformations

Synthesis Methods

Synthetic Routes

The synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene typically follows a multi-step approach:

  • Preparation of Starting Material: The synthesis begins with the preparation of 4-chloro-3-methylphenylacetylene as a precursor.

  • Bromination Reaction: The phenylacetylene undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom.

  • Hydroboration-Oxidation: The brominated intermediate is subjected to hydroboration-oxidation to convert the alkyne to an alkene, resulting in the formation of the target compound.

Alternative synthetic approaches may involve Wittig reactions or other alkene-forming reactions depending on the starting materials and desired reaction conditions.

Industrial Production Methods

For larger-scale production, more efficient methods are employed:

  • Continuous Flow Processes: These allow for better control over reaction parameters and higher yields compared to batch processes.

  • Catalytic Methods: The use of specific catalysts can enhance reaction efficiency and reduce side products.

  • Optimization Techniques: Carefully controlled temperature, pressure, and solvent conditions maximize yield and purity .

Applications and Uses

Research Applications

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene serves diverse functions in scientific research:

  • Synthetic Intermediate: It functions as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development .

  • Chemical Probe: The compound can be used to study reaction mechanisms and structural-activity relationships in organic chemistry .

  • Material Science: It contributes to the development of specialty chemicals and materials with specific properties, such as flame retardants and functionalized polymers.

Comparative Analysis

Related Compounds

Understanding 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene in context requires comparison with structurally similar compounds:

CompoundCAS NumberMolecular FormulaStructural DifferencesNotable Properties
2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene951894-31-8C₉H₇BrClFContains fluorine instead of methyl group, with different positionEnhanced reactivity due to fluorine atom
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene951894-03-4C₁₀H₁₀BrClMethyl group in ortho position rather than metaDifferent spatial arrangement affects reactivity
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene842140-41-4C₁₀H₁₀BrFContains fluorine instead of chlorineDifferent halogen affects lipophilicity and reactivity
2-Bromo-3-[4-(methylthio)phenyl]-1-propene842140-44-7C₁₀H₁₁BrSContains methylthio group instead of chloro-methylSulfur functionality alters electronic properties

Unique Characteristics

Several features distinguish 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene from its structural analogs:

  • The presence of both chlorine and bromine atoms contributes to its distinct reactivity profile

  • The meta-position of the methyl group on the phenyl ring influences the electronic distribution

  • The combination of halogen substituents and the methyl group creates a unique spatial arrangement that affects its binding interactions with biological targets

Current Research Trends

Current scientific investigations involving 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene encompass several areas:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of its potential as a precursor in pharmaceutical and agrochemical research

  • Investigation of its possible role in the preparation of functional materials and specialty chemicals

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